molecular formula C18H16ClFO3 B1327784 4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-37-3

4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No. B1327784
M. Wt: 334.8 g/mol
InChI Key: RZHYOSPUQUMDKV-UHFFFAOYSA-N
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Description

“4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C18H16ClFO3 . It belongs to the class of organic compounds known as aryls .

Scientific Research Applications

  • Synthesis and Ligand Binding in Medicinal Chemistry :

    • Keverline-Frantz et al. (1998) discussed the synthesis and biological evaluation of compounds related to paroxetine, a selective serotonin reuptake inhibitor (SSRI). They focused on the synthesis of 3-(4-fluorophenyl)-2-[[3,4-(methylenedioxy)phenoxy]methyl]nortropane and its analogues, examining their affinity for serotonin transporters. This research contributes to understanding the chemical modifications that impact ligand binding and pharmacological properties (Keverline-Frantz et al., 1998).
  • Development of Synthetic Routes in Polymer Chemistry :

    • Baek and Harris (2005) explored an efficient synthetic route for a self-polymerizable PPQ monomer mixture, showcasing the application of related compounds in polymer science. Their work demonstrated the synthesis of various monomers with different functional groups, which could potentially influence the properties of resulting polymers (Baek & Harris, 2005).
  • Green Chemistry and Synthesis of Pharmaceutical Intermediates :

    • Yadav and Sowbna (2012) presented a novel synthesis method for 4-benzyloxy propiophenone, a key pharmaceutical intermediate. Their method utilized liquid-liquid-liquid phase-transfer catalysis, offering a greener and more efficient approach to synthesizing important intermediates in drug production (Yadav & Sowbna, 2012).
  • Quantum Chemical Studies and Molecular Geometry Analysis :

    • Satheeshkumar et al. (2017) conducted quantum chemical studies on molecular geometry and chemical reactivity of compounds, including 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. This research provides insights into the electronic structure and reactivity of such compounds, which is vital for the design of new materials and drugs (Satheeshkumar et al., 2017).
  • Exploration of Intermolecular Interactions in Chemistry :

    • Shukla et al. (2014) investigated the intermolecular interactions in derivatives of 1,2,4-triazoles. Their study included a fluoro derivative and a chloro derivative, providing a deeper understanding of how these interactions affect the physical and chemical properties of such compounds (Shukla et al., 2014).
  • X-ray Structural Analysis in Material Science :

    • Nagaraju et al. (2018) reported the synthesis and X-ray structural analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone. The structural insights gained from such studies are crucial for the development of new materials with specific properties (Nagaraju et al., 2018).

properties

IUPAC Name

ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-6-4-13(5-7-14)17(21)8-3-12-9-15(19)11-16(20)10-12/h4-7,9-11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYOSPUQUMDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644945
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

CAS RN

898750-37-3
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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